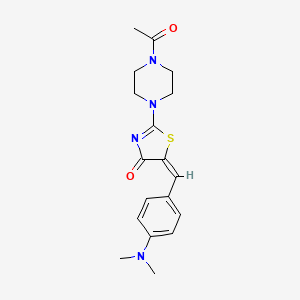

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-13(23)21-8-10-22(11-9-21)18-19-17(24)16(25-18)12-14-4-6-15(7-5-14)20(2)3/h4-7,12H,8-11H2,1-3H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEUTWRBHFQEJE-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a thiazole derivative known for its diverse biological activities. Thiazole compounds are recognized for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available thiazole precursors. The synthetic route often includes the formation of the thiazole ring followed by the introduction of functional groups through acylation and condensation reactions.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains and fungi. In one study, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger .

Enzyme Inhibition

Thiazole derivatives are also explored for their enzyme inhibitory potential. The compound has been evaluated for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity management. Molecular docking studies suggest that it interacts favorably with key catalytic residues of PTP1B .

Anticancer Activity

Compounds in this class have shown promising anticancer properties. For example, thiazole-based derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Specific studies indicated that certain thiazole derivatives could inhibit cell proliferation with IC50 values in the low micromolar range.

Case Studies

- PTP1B Inhibition : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 6.37 µM against PTP1B, indicating strong inhibitory activity .

- Antimicrobial Testing : Another investigation into a series of thiazole compounds revealed that modifications in substituents significantly affect antimicrobial potency, with some derivatives achieving MICs comparable to standard antibiotics .

- Anticancer Mechanisms : In vitro assays showed that thiazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with key analogs reported in the literature:

Notes:

- Electronic Effects: The dimethylamino group in the target compound (electron-donating) contrasts with the nitro group in ’s analog (electron-withdrawing), which may alter reactivity and binding affinity .

- Solubility : The acetylpiperazinyl group in the target compound likely improves aqueous solubility compared to phenylpiperazinyl or piperidinyl substituents .

Q & A

Basic: What synthetic methodologies are optimal for preparing (E)-configured thiazol-4(5H)-one derivatives?

Answer:

The synthesis typically involves a Knoevenagel condensation between a thiazolidin-4-one precursor (e.g., 2-(4-acetylpiperazin-1-yl)thiazol-4(5H)-one) and a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) under acidic or buffered conditions. Key steps include:

- Reflux in acetic acid with sodium acetate buffer to facilitate Schiff base formation .

- Catalytic piperidine in polar aprotic solvents (e.g., 1,4-dioxane) to stabilize the (E)-isomer via steric and electronic effects .

- Purification via recrystallization (e.g., ethanol/dioxane) to isolate the (E)-isomer, confirmed by NMR coupling constants (J = 12–14 Hz for trans-configuration) .

Basic: How is structural characterization performed for thiazol-4(5H)-one derivatives?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves the (E)-configuration and intermolecular interactions (e.g., π-π stacking of the benzylidene moiety) .

- NMR spectroscopy : H NMR distinguishes isomers via vinyl proton coupling; C NMR confirms carbonyl (C=O) and thiazole ring carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

- Tyrosinase inhibition : Competitive inhibition assays using mushroom tyrosinase and L-DOPA substrate, with IC calculated via Lineweaver-Burk plots .

- Anticancer activity : SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination using OriginPro software .

- Antioxidant effects : DPPH radical scavenging assays to quantify EC values .

Advanced: How do substituents on the benzylidene moiety influence structure-activity relationships (SAR)?

Answer:

- Electron-donating groups (e.g., -NMe, -OCH) enhance tyrosinase inhibition by forming hydrogen bonds with active-site histidine residues (confirmed via docking studies) .

- Hydrophobic substituents (e.g., halogens) improve membrane permeability, as shown in logP calculations (Multiwfn ).

- Steric hindrance from bulky groups (e.g., biphenyl) reduces activity, highlighting the need for planar geometry in target binding .

Advanced: What computational tools are used to predict binding modes and electronic properties?

Answer:

- Molecular docking : AutoDock Vina or GOLD simulate interactions with tyrosinase (PDB: 2Y9X), identifying key residues (His263, Met280) for hydrogen bonding .

- Density Functional Theory (DFT) : Multiwfn calculates frontier molecular orbitals (HOMO/LUMO) to correlate electron density with antioxidant activity .

- Molecular dynamics (MD) : NAMD/GROMACS assess stability of ligand-enzyme complexes over 100-ns trajectories .

Advanced: How can contradictory data on inhibitory potency be resolved?

Answer: Contradictions often arise from:

- Enzyme source variability : Mushroom vs. human tyrosinase exhibit differing active-site flexibility .

- Isomer purity : Contamination by (Z)-isomers reduces observed activity; validate via HPLC .

- Assay conditions : Adjust pH (6.8 vs. 7.4) and temperature (25°C vs. 37°C) to mimic physiological environments .

Advanced: What solvent systems optimize reaction yields and isomer selectivity?

Answer:

- Polar aprotic solvents (DMF, dioxane) favor (E)-isomer formation via stabilization of the transition state .

- Microwave-assisted synthesis reduces reaction time (1–2 h vs. 6–9 h) and improves yield (85–93%) .

- Mechanochemical methods (ball milling) achieve solvent-free synthesis with 73–80% yield .

Advanced: How is enzyme inhibition kinetics analyzed for mechanistic insights?

Answer:

- Lineweaver-Burk plots distinguish competitive (K increases, V unchanged) vs. non-competitive inhibition .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) and rates (k/k) for reversible inhibitors .

Advanced: What strategies address polymorphism in crystallography studies?

Answer:

- Temperature-controlled crystallization : Slow cooling (0.5°C/h) in ethanol/water mixtures produces single crystals .

- Hirshfeld surface analysis (CrystalExplorer) identifies polymorph-driven variations in hydrogen bonding .

Advanced: How is oxidative stability assessed for thiazol-4(5H)-one derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.